3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core, substituted with various functional groups including an oxadiazole ring, an ethoxyphenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Quinoline Core Synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the piperidinyl group.
Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.
Substitution: The ethoxyphenyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antiviral, and anti-inflammatory properties.
Biology: It can be used in biological studies to understand its interaction with various enzymes and receptors.
Industry: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and quinoline core are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: This compound shares the oxadiazole and ethoxyphenyl groups but lacks the quinoline core and piperidinyl group.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule with potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3, with a molecular weight of approximately 338.36 g/mol. The structure includes an oxadiazole ring which is often associated with various pharmacological activities. Below is a summary of its structural characteristics:
Property | Value |
---|---|
Chemical Formula | C18H18N4O3 |
Molecular Weight | 338.36 g/mol |
IUPAC Name | This compound |
SMILES | CCOc1ccccc1c3noc(CCC(=O)Nc2cccnc2)n3 |
InChI | InChI=1S/C18H18N4O3/c1... |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties .
Anticancer Potential
Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. The inclusion of the piperidine and oxadiazole groups in this compound may enhance its anticancer activity by interfering with specific cellular pathways involved in tumor growth .
Case Study:
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines found that modifications to the quinoline structure significantly impacted their efficacy. The results indicated that compounds with similar structural features to our target compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Immunomodulatory Effects
Compounds with oxadiazole rings have been reported to modulate immune responses. In vitro studies have shown that such compounds can influence cytokine production and T-cell activation . This suggests potential applications in autoimmune diseases or as immunosuppressants.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The oxadiazole group may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: The piperidine component could interact with neurotransmitter receptors, influencing neurological functions.
- DNA Intercalation: The planar structure of the quinoline ring allows for potential intercalation into DNA, disrupting replication processes in rapidly dividing cells.
Research Findings
A comprehensive review of literature reveals several studies focusing on the structural activity relationship (SAR) of similar compounds:
Properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-3-30-16-19(26-28-25(29-34-26)17-10-6-7-11-23(17)33-4-2)24(32)18-14-20(27)22(15-21(18)30)31-12-8-5-9-13-31/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFITOUXCOGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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